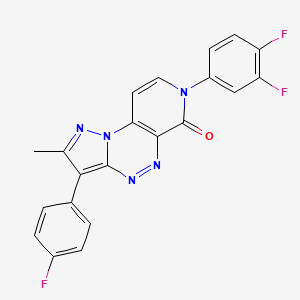![molecular formula C11H14ClNO4S B15172851 Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate CAS No. 918330-63-9](/img/structure/B15172851.png)
Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a chlorobenzene ring, which is further connected to an amino group and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate typically involves the reaction of (2S)-2-aminobutanoic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed
Substitution: Formation of sulfonamide derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of sulfonic acids or other oxidized products.
Applications De Recherche Scientifique
Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anti-inflammatory properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein interactions due to its sulfonamide moiety.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can lead to various biological effects, including antimicrobial activity or modulation of metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2S)-2-[(4-methylbenzenesulfonyl)amino]butanoate
- Methyl (2S)-2-[(4-nitrobenzenesulfonyl)amino]butanoate
- Methyl (2S)-2-[(4-fluorobenzenesulfonyl)amino]butanoate
Uniqueness
Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate is unique due to the presence of the chlorobenzene moiety, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Propriétés
Numéro CAS |
918330-63-9 |
|---|---|
Formule moléculaire |
C11H14ClNO4S |
Poids moléculaire |
291.75 g/mol |
Nom IUPAC |
methyl (2S)-2-[(4-chlorophenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C11H14ClNO4S/c1-3-10(11(14)17-2)13-18(15,16)9-6-4-8(12)5-7-9/h4-7,10,13H,3H2,1-2H3/t10-/m0/s1 |
Clé InChI |
UTVMMYAYJZXJFO-JTQLQIEISA-N |
SMILES isomérique |
CC[C@@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
CCC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B15172769.png)
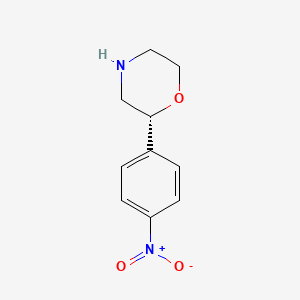

![4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15172802.png)
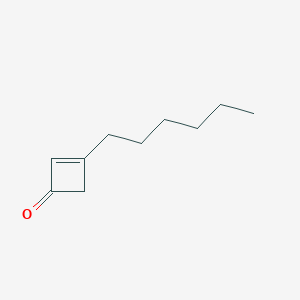
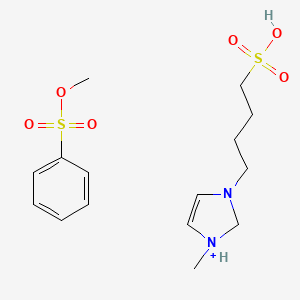
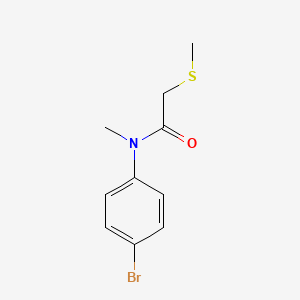
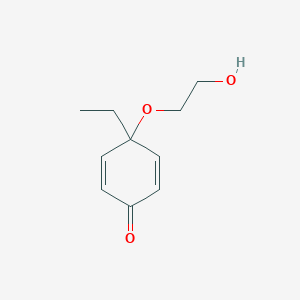
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B15172845.png)
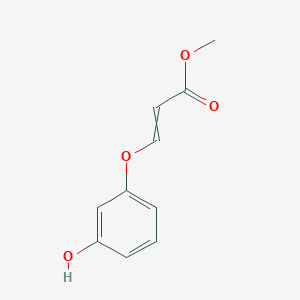
![N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B15172856.png)
![N-(3-chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide](/img/structure/B15172859.png)
![N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B15172868.png)
